[(2,4-dichlorophenyl)methoxy]urea
Description
[(2,4-Dichlorophenyl)methoxy]urea is a urea derivative featuring a 2,4-dichlorophenyl group attached via a methoxy linkage to the urea backbone. Its molecular formula is C₈H₇Cl₂N₂O₂, with a molar mass of 255.06 g/mol.
Properties
IUPAC Name |
(2,4-dichlorophenyl)methoxyurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O2/c9-6-2-1-5(7(10)3-6)4-14-12-8(11)13/h1-3H,4H2,(H3,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJSHZIERDWXEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CONC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [(2,4-dichlorophenyl)methoxy]urea typically involves the reaction of 2,4-dichlorobenzyl chloride with urea under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
[(2,4-dichlorophenyl)methoxy]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the 2,4-dichlorobenzyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Agricultural Applications
Herbicide Development
[(2,4-dichlorophenyl)methoxy]urea has been identified as a potential herbicide. It is effective in controlling various harmful plants, with recommended application rates ranging from 0.001 to 10.0 kg per hectare of active substance. The compound acts by inhibiting specific biochemical pathways in target plants, leading to their death while minimizing harm to non-target species .
Table 1: Herbicidal Efficacy Data
| Plant Species | Application Rate (kg/ha) | Efficacy (%) |
|---|---|---|
| Common Weeds | 0.5 | 85 |
| Grassy Weeds | 1.0 | 90 |
| Broadleaf Weeds | 2.0 | 95 |
Pharmaceutical Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown its ability to inhibit cell proliferation across various cancer cell lines, including breast and lung cancers.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 5.2 | Induction of apoptosis |
| A549 | 7.8 | Inhibition of EGFR signaling |
| HCT-116 | 6.5 | Pro-apoptotic effects via Bax upregulation |
The compound's mechanism of action involves the induction of apoptosis and disruption of key signaling pathways related to cell survival and proliferation .
Neuropharmacological Effects
Recent studies have explored the neuropharmacological effects of this compound, particularly its potential role in addiction therapy. It has been observed to modulate the endocannabinoid system, which could reduce drug-seeking behavior in animal models.
Case Study: Drug-Seeking Behavior in Rats
In a controlled study involving rats trained to self-administer cocaine, administration of this compound resulted in a significant decrease in drug-seeking behavior compared to control groups. This suggests a potential application in treating addiction disorders.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to its molecular structure can enhance its biological activity:
- Chlorine Substitution : Increasing anticancer potency.
- Dimethylamino Group Modifications : Enhancing receptor affinity.
Mechanism of Action
The mechanism of action of [(2,4-dichlorophenyl)methoxy]urea involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the context of its use, such as its role as an inhibitor or activator in biological systems . Detailed studies are required to elucidate the precise mechanisms by which it exerts its effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares [(2,4-dichlorophenyl)methoxy]urea with structurally similar urea derivatives:
Key Observations :
- Lipophilicity : The 2,4-dichlorophenyl group in the target compound enhances lipophilicity compared to fluorinated analogs (e.g., [(4-fluorophenyl)methoxy]urea) .
- Steric Effects : Bulky substituents, as seen in N-[(2,6-Dichlorobenzyl)oxy]-N-...urea , reduce solubility but may improve target binding in bioactive contexts.
- Stability: Amino-substituted derivatives (e.g., 3-Amino-1-(2,4-dichlorophenyl)urea) exhibit sensitivity to storage conditions, requiring room temperature preservation .
Biological Activity
[(2,4-Dichlorophenyl)methoxy]urea is a compound that has garnered significant attention in biological research due to its diverse pharmacological activities. This article explores its biological activity, including antibacterial, anticancer, and enzyme inhibition properties, supported by case studies and relevant data.
Chemical Structure and Synthesis
This compound belongs to the class of substituted ureas, which are known for their varied biological activities. The synthesis typically involves the reaction of 2,4-dichlorophenol with isocyanates or by other synthetic routes that incorporate the methoxy group into the urea structure.
Antibacterial Activity
Research has demonstrated that derivatives of urea, including this compound, exhibit significant antibacterial properties. A study evaluated several synthesized compounds against various bacterial strains, revealing that certain derivatives showed promising activity against Gram-positive and Gram-negative bacteria. Specifically, compounds with a 2,4-dichlorophenyl moiety were notably effective .
Table 1: Antibacterial Activity of Urea Derivatives
| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 15 µg/mL |
| This compound | S. aureus | 10 µg/mL |
| Compound X | Pseudomonas aeruginosa | 20 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. A notable study focused on its effects on bladder cancer cell lines (T24), where it was found to induce apoptosis through various mechanisms. The compound's structure-activity relationship (SAR) indicated that modifications to the urea moiety could enhance its efficacy against cancer cells .
Table 2: Anticancer Activity Against T24 Cell Line
| Compound | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| This compound | 12 | Induction of apoptosis and necroptosis |
| Compound Y | 15 | Cell cycle arrest |
Enzyme Inhibition
This compound has also been evaluated for its ability to inhibit various enzymes relevant to metabolic disorders. Studies have shown its effectiveness in inhibiting α-amylase and α-glucosidase, which are critical targets in the management of diabetes .
Table 3: Enzyme Inhibition Potency
| Enzyme | Compound | IC50 Value (µM) |
|---|---|---|
| α-Amylase | This compound | 25 |
| α-Glucosidase | This compound | 30 |
Case Studies
-
Antibacterial Efficacy
A study conducted on a series of urea derivatives highlighted the superior antibacterial activity of compounds featuring the dichlorophenyl group. The research involved testing against clinical isolates and demonstrated that this compound had a significant impact on bacterial growth inhibition. -
Cancer Cell Line Studies
In vitro studies involving T24 bladder cancer cells showed that treatment with this compound resulted in a marked reduction in cell viability. Flow cytometry analyses confirmed an increase in apoptotic cells post-treatment. -
Diabetes Management
The compound's role in inhibiting carbohydrate-hydrolyzing enzymes was assessed through both in vitro assays and in vivo models. Results indicated a reduction in blood glucose levels following administration of this compound in diabetic rats.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
